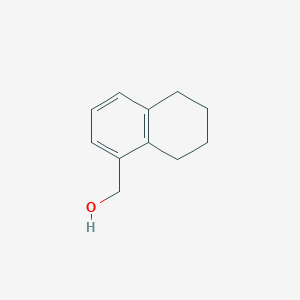

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

概要

説明

"(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol" belongs to a class of organic compounds characterized by their tetrahydronaphthalene core. Research in this area has been driven by the chemical's potential applications in various fields, including organic synthesis and material science, although its direct applications are beyond the scope of this review due to the specified exclusions.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored through various chemical reactions. For instance, derivatives of 5,9-Methano,7,8,9-tetrahydro-5H-benzocycloheptene have been synthesized through reduction and rearrangement reactions, demonstrating the complexity and versatility of synthetic approaches to tetrahydronaphthalene compounds (Stoll et al., 1978).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been extensively studied, with techniques such as NMR and X-ray analysis playing crucial roles in determining configurations and structural details. These studies help in understanding the spatial arrangement of atoms within the molecule and its implications on reactivity and properties.

Chemical Reactions and Properties

Tetrahydronaphthalene derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For example, regioselective and chemoselective reduction of naphthols to synthesize biologically interesting 5,6,7,8-tetrahydronaphthols demonstrates the compound's versatility in chemical transformations (He et al., 2018).

科学的研究の応用

Synthesis of Prostacyclin Agonist : The synthesis of a novel prostacyclin (PGI2) agonist utilized a derivative of this compound, demonstrating its application in medicinal chemistry (Ohigashi et al., 2013).

Regioselective and Chemoselective Reduction : A study on the synthesis of biologically interesting 5,6,7,8-tetrahydronaphthols showcased the regioselective and chemoselective reduction using hydrosilane in methanol, preserving functional phenol scaffolds (He et al., 2018).

Derivatives for Scientific Research : Research on derivatives of 5,9-methyl-7,8,9-tetrahydro-5H-benzocycloheptene, which are closely related, demonstrates the compound's relevance in the study of chemical reactions with various acids (Stoll et al., 1978).

Methanol Synthesis : In a study on methanol synthesis over zinc chromite, the use of tetrahydroquinoline (a structurally similar compound) was found to significantly increase the rate of methanol synthesis, shifting product distribution towards hydrocarbons (Roberts et al., 1999).

Anticancer Agent Evaluation : Certain newly synthesized compounds, including one containing the 5,6,7,8-tetrahydronaphthalen moiety, were evaluated for their potential as anticancer agents, showcasing the compound's application in pharmaceutical research (Gouhar & Raafat, 2015).

Photochemical Formation Studies : A study on the photochemical formation of various naphthalenones from cyclohex-2-enones and 2-methylbut-1-en-3-yne contributes to the understanding of reactions involving tetrahydronaphthalen-1-yl structures (Witte & Margaretha, 1999).

Safety and Hazards

The safety information for “(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

“(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol” is a useful chemical intermediate, widely applied in organic synthesis . It can be produced through partial reduction of the aromatic ring of 1-naphthol by various homogeneous or heterogeneous catalytic hydrogenation methods . This suggests potential future directions in the development of new synthesis methods and applications in organic synthesis.

特性

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUVXUSWPMMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574251 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

CAS RN |

41790-30-1 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

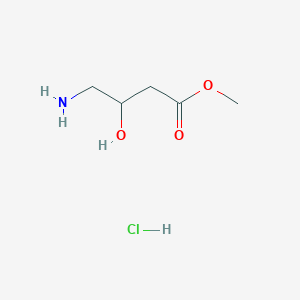

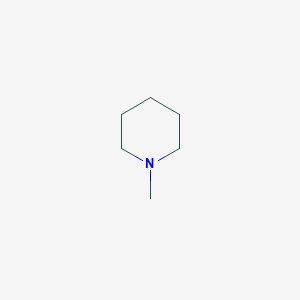

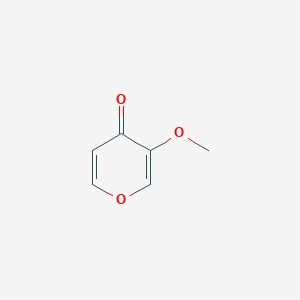

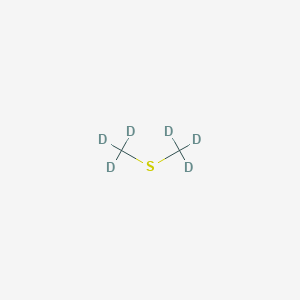

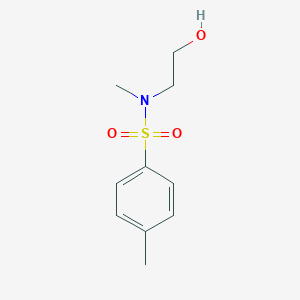

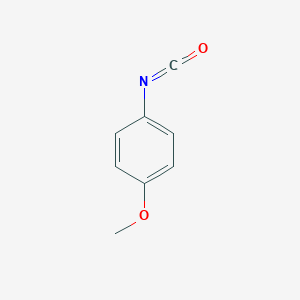

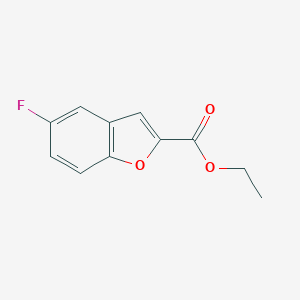

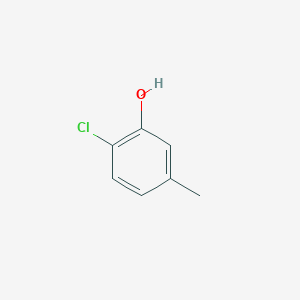

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。